molecular formula C8H16N2O B1603866 1-Oxa-4,9-diazaspiro[5.5]undecane CAS No. 36420-64-1

1-Oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B1603866
CAS No.: 36420-64-1
M. Wt: 156.23 g/mol
InChI Key: HTLFWTUJSWZOJW-UHFFFAOYSA-N
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Description

1-Oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure containing oxygen and nitrogen atoms.

Properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFWTUJSWZOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617151
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36420-64-1
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 3
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 4
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 5
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 6
1-Oxa-4,9-diazaspiro[5.5]undecane

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